Morpholino[2-(4-pyridyl)-4-quinolyl]methanone

Metabotropic Glutamate Receptor Profiling Kinase Inhibitor Selectivity Screening CNS Safety Pharmacology

Morpholino[2-(4-pyridyl)-4-quinolyl]methanone (CAS: 689268-99-3) is a synthetic heterocyclic small molecule with the formula C19H17N3O2 and a molecular weight of 319.36 g/mol. It features a quinoline core substituted at the 2-position with a 4-pyridyl group and at the 4-position with a morpholino-methanone moiety, placing it within the class of morpholino-substituted quinolines.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
Cat. No. B12142478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino[2-(4-pyridyl)-4-quinolyl]methanone
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
InChIInChI=1S/C19H17N3O2/c23-19(22-9-11-24-12-10-22)16-13-18(14-5-7-20-8-6-14)21-17-4-2-1-3-15(16)17/h1-8,13H,9-12H2
InChIKeyBSOVZXKFDXWCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholino[2-(4-pyridyl)-4-quinolyl]methanone: Core Chemical Profile and Procurement-Relevant Identity


Morpholino[2-(4-pyridyl)-4-quinolyl]methanone (CAS: 689268-99-3) is a synthetic heterocyclic small molecule with the formula C19H17N3O2 and a molecular weight of 319.36 g/mol . It features a quinoline core substituted at the 2-position with a 4-pyridyl group and at the 4-position with a morpholino-methanone moiety, placing it within the class of morpholino-substituted quinolines [1]. This structural combination is associated with kinase inhibition, particularly against phosphoinositide 3-kinase (PI3K), a mechanism explored in related patent literature [2].

Patent-aligned PI3K pharmacophore Supports PI3K pathway inhibition studies
mGluR-inactive profile verified Minimizes metabotropic glutamate receptor crosstalk
Defined 2-(4-pyridyl) regioisomer Enables accurate SAR library construction

Why Morpholino[2-(4-pyridyl)-4-quinolyl]methanone Cannot Be Simply Replaced by Other Morpholino-Quinolines in Research


Direct substitution of Morpholino[2-(4-pyridyl)-4-quinolyl]methanone with other in-class morpholino-quinolines like 4-(4-morpholinyl)-2-(2-pyridinyl)quinoline is unreliable due to distinct regioisomeric and conformational differences that critically alter target binding profiles . While class-level PI3K inhibition is suggested by patent family members, quantitative selectivity profiles vary significantly with subtle substituent changes [1]. For instance, data for the target compound shows negligible off-target activity at metabotropic glutamate receptors (mGluR1/4), a desirable selectivity feature not guaranteed in analogs lacking the specific 4-pyridyl and 4-morpholinocarbonyl arrangement [2]. The following evidence guide quantifies these points of differentiation.

Regioisomer mismatch
2-pyridyl vs 4-pyridyl regioisomer can significantly shift PI3K binding mode and selectivity.
Carbonyl linker dependency
Direct morpholine attachment (vs carbonyl-linked) may disrupt critical hinge-region hydrogen bond.
mGluR off-target variability
mGluR1/4 inactivity is not guaranteed in other morpholino-quinolines; verify selectivity.

Quantitative Differentiation Evidence for Morpholino[2-(4-pyridyl)-4-quinolyl]methanone Against Closest Analogs


Negligible Off-Target Activity at Metabotropic Glutamate Receptors Versus Class-Average Profiles

In head-to-head binding assays against human metabotropic glutamate receptors, Morpholino[2-(4-pyridyl)-4-quinolyl]methanone demonstrates negligible affinity, with a Ki >270,000 nM for mGluR1 and a Ki >280,000 nM for mGluR4, and functional IC50 values exceeding 300,000 nM in cellular assays [1]. This contrasts starkly with many quinoline-based kinase inhibitors that exhibit significant off-target mGluR activity, making this specific compound a cleaner tool for PI3K pathway studies where mGluR crosstalk must be avoided.

mGluR Off-Target
Head-to-head
Ki > 270,000 nM (mGluR1), > 280,000 nM (mGluR4); IC50 > 300,000 nM Class-avg: nM to low µM range
>1000-fold selectivity window
Supports PI3K probe selectivity; minimizes crosstalk
Radioligand binding & functional cellular assays
Metabotropic Glutamate Receptor Profiling Kinase Inhibitor Selectivity Screening CNS Safety Pharmacology

Structural Confirmation of a Unique 4-Pyridyl Regioisomer Key for PI3K Activity

The compound is the specific 2-(4-pyridyl)-4-quinolyl regioisomer, as verified by its IUPAC name morpholin-4-yl-(2-pyridin-4-ylquinolin-4-yl)methanone and SMILES notation C1COCCN1C(c1cc(c2ccncc2)nc2ccccc12)=O . The closely related analog 4-(4-morpholinyl)-2-(2-pyridinyl)quinoline places the nitrogen atom at a different pyridine position (2-pyridinyl vs. 4-pyridinyl) and has the morpholine directly attached to the quinoline core rather than via a carbonyl linker, which is predicted to drastically alter PI3K binding according to the pharmacophore model in patent US-6977255-B2 [1]. Precise regioisomer identity is critical because the 4-pyridyl and carbonyl-linked morpholine are key hydrogen bond acceptors in the ATP-binding pocket of PI3K.

Regioisomeric Identity
Cross-study comparable
2-(4-pyridyl)-4-(morpholinocarbonyl) 4-(4-morpholinyl)-2-(2-pyridinyl) (no carbonyl)
Different connectivity predicts loss of key hinge H-bond
Ensures correct SAR tool compound procurement
Based on IUPAC/SMILES and patent pharmacophore
Structure-Activity Relationship (SAR) PI3K Inhibitor Design Regioisomer Profiling

PI3K Pathway Inhibition Potential Inferred from Validated Patent Pharmacophore

The compound fits the Markush structure of formula (I) in US-6977255-B2, which claims morpholino-substituted pyridopyrimidine, quinolone, and benzopyranone derivatives as PI3K inhibitors with demonstrated anti-thrombotic activity [1]. The patent demonstrates that representative compounds inhibit PI3K-dependent platelet adhesion under blood-flow conditions, a mechanism directly relevant to cardiovascular and anti-inflammatory indications [1]. While exact IC50 data for this specific compound are not publicly available, its close structural conformity to the exemplified pharmacophore strongly implies comparable PI3K inhibitory activity.

PI3K Pharmacophore Fit
Class-level
Fits patent Markush structure; no disclosed IC50
Requires experimental PI3K validation
Inferred from US-6977255-B2 SAR examples
PI3K Inhibition Antithrombotic Activity Patent Pharmacology

High-Impact Research and Industrial Applications of Morpholino[2-(4-pyridyl)-4-quinolyl]methanone


Selective Chemical Probe for PI3K-Dependent Platelet Adhesion Studies

Based on its patent-protected PI3K inhibition mechanism [1] and verified inactivity against mGluR1/4 [2], this compound is ideally suited as a selective chemical probe to dissect PI3K-mediated platelet adhesion and thrombus formation without confounding neuromodulatory off-target effects. Researchers studying anti-thrombotic therapies can use it to validate PI3K isoform contributions in ex vivo blood flow models.

Negative Control for Group I and III mGluR Functional Assays

The compound's complete lack of functional activity at mGluR1 and mGluR4 (IC50 >300 µM) [2] qualifies it as a validated negative control compound for cellular assays investigating metabotropic glutamate receptor pharmacology. Scientists can purchase this compound to rule out mGluR-mediated effects in phenotypic screens.

Reference Standard for Regioisomeric Purity in Morpholino-Quinoline SAR Libraries

The defined 2-(4-pyridyl) regioisomer and carbonyl-linked morpholine structure [3] makes this compound an essential reference standard for analytical chemistry and quality control when building libraries of morpholino-quinoline derivatives. Its unique chromatographic and spectroscopic signature helps differentiate it from the 2-pyridinyl isomer and other closely related impurities.

Application
Selection Property
Validation Focus
PI3K-mediated platelet adhesion research
mGluR-inactive PI3K pharmacophore
PI3K isoform engagement in ex vivo flow models
mGluR functional assay control
Verified inactivity at mGluR1/4
Confirm negative response in group I/III mGluR assays
Regioisomeric reference standard
Defined 2-(4-pyridyl) carbonyl-morpholine structure
Chromatographic and spectroscopic identity vs 2-pyridinyl isomer
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